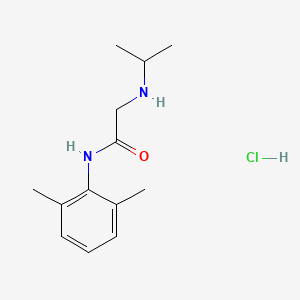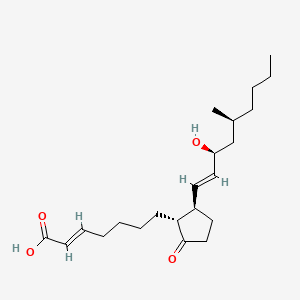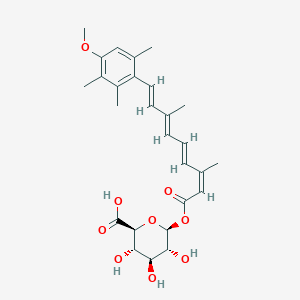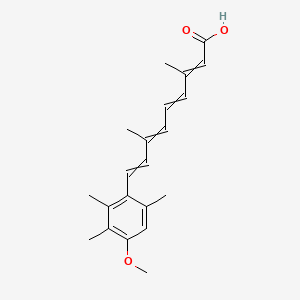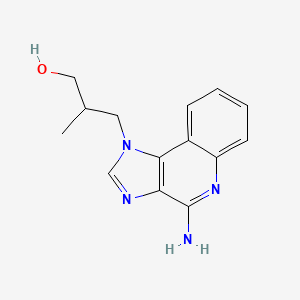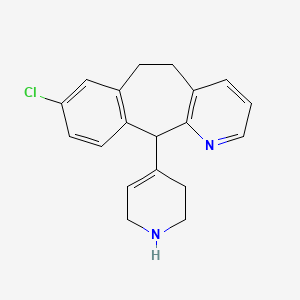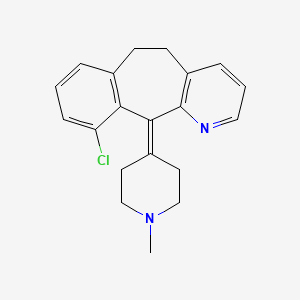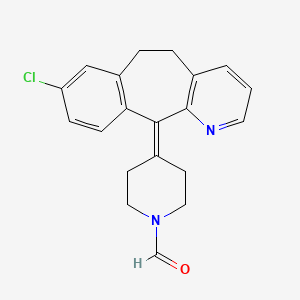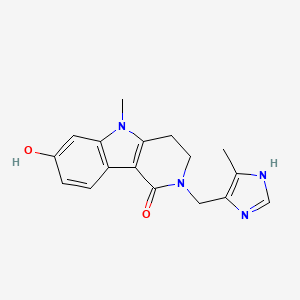
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is a chemical compound known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). It was developed by Eli Lilly in the early 1970s while searching for new antidepressants, but it was never marketed . This compound is structurally related to fluoxetine, atomoxetine, and nisoxetine .
Applications De Recherche Scientifique
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin-norepinephrine reuptake inhibitors.
Biology: It is used in research on neurotransmitter regulation and its effects on the central nervous system.
Medicine: Although not marketed, it serves as a model compound for the development of new antidepressants.
Mécanisme D'action
Target of Action
The primary target of Atomoxetine EP Impurity A HCl, also known as N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride, is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine into presynaptic neurons, thus playing a crucial role in regulating concentrations of this neurotransmitter in the synaptic cleft .
Mode of Action
Atomoxetine EP Impurity A HCl acts as a norepinephrine uptake blocker . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced signaling between neurons, which can result in changes in mood and behavior .
Biochemical Pathways
The increased norepinephrine levels in the synaptic cleft can affect various biochemical pathways. One of the key pathways influenced by norepinephrine is the adrenergic signaling pathway . Enhanced norepinephrine signaling can lead to increased activation of adrenergic receptors, which can have various downstream effects depending on the specific receptor subtype and the cell type in which it is expressed .
Pharmacokinetics
Atomoxetine, the parent compound, is known to be primarily cleared from the body via oxidative metabolism, with the metabolites subsequently eliminated in the urine
Result of Action
The increased norepinephrine levels resulting from the action of Atomoxetine EP Impurity A HCl can lead to a variety of molecular and cellular effects. These can include increased alertness and attention, as well as potential improvements in mood . The specific effects can vary depending on individual factors such as the person’s baseline norepinephrine levels and their specific genetic makeup .
Analyse Biochimique
Biochemical Properties
It is known that Atomoxetine, the parent compound, interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine
Cellular Effects
Given its structural similarity to Atomoxetine, it may influence cell function by modulating norepinephrine levels, potentially impacting cell signaling pathways and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
As an impurity of Atomoxetine, it may share some of Atomoxetine’s mechanisms, such as binding to and inhibiting the norepinephrine transporter
Metabolic Pathways
Given its structural similarity to Atomoxetine, it may be metabolized by similar enzymes and pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride involves several steps:
Reaction of phenylvinylketone with N-methylbenzylamine in toluene: This forms 3-(N-methyl-N-benzylamino)propiophenone.
Catalytic hydrogenation with palladium black: This reduces the 3-(N-methyl-N-benzylamino)propiophenone to [2-(methylamino)ethyl]-benzene methanol.
Reaction with sodium hydroxide and 1-chloro-4-(trifluoromethyl)benzene in dimethyl acetamide: This forms the title product.
Conversion to hydrochloride: The product is converted into hydrochloride by the addition of hydrogen chloride.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a secondary or primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Products include phenolic derivatives and quinones.
Reduction: Products include secondary and primary amines.
Substitution: Products include substituted phenoxy derivatives.
Comparaison Avec Des Composés Similaires
Atomoxetine: A norepinephrine reuptake inhibitor used for the treatment of ADHD.
Nisoxetine: A norepinephrine reuptake inhibitor used in research.
Uniqueness: N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is unique due to its dual inhibition of serotonin and norepinephrine reuptake, unlike fluoxetine which primarily inhibits serotonin reuptake. This dual action makes it a valuable compound for studying the combined effects on both neurotransmitters .
Propriétés
IUPAC Name |
N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873310-33-9 |
Source


|
| Record name | Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873310-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
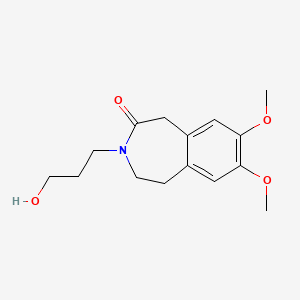
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
